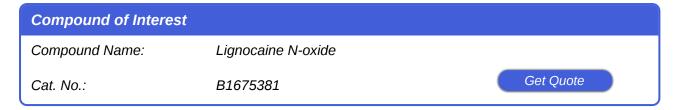


Application Note: Chromatographic Separation and Quantification of Lignocaine and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

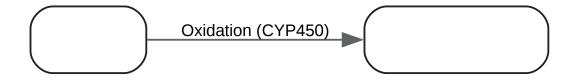
Introduction

Lignocaine (also known as Lidocaine) is a widely used local anesthetic and antiarrhythmic drug. Its metabolism in the body leads to the formation of several metabolites, including the Noxide derivative. The quantitative analysis of lignocaine and its metabolites is crucial in pharmacokinetic studies, drug metabolism research, and toxicological assessments. This application note provides a detailed protocol for the chromatographic separation and quantification of lignocaine and its Noxide metabolite in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of Lignocaine to Lignocaine Noxide

Lignocaine undergoes metabolism primarily in the liver, where it is converted to various metabolites. One of the metabolic pathways involves the oxidation of the tertiary amine group to form **lignocaine N-oxide**.





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Caption: Metabolic conversion of Lignocaine to **Lignocaine N-oxide**.

Experimental Protocols

This section details the methodology for the sample preparation and UPLC-MS/MS analysis of lignocaine and its N-oxide metabolite.

Materials and Reagents

- · Lignocaine hydrochloride reference standard
- Lignocaine N-oxide reference standard
- Lignocaine-d10 (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (or other biological matrix)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid Phase Extraction (SPE)

 Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.



- Sample Loading: To 200 μ L of plasma sample, add 20 μ L of internal standard solution (Lignocaine-d10, 1 μ g/mL in methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analytes with 1 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase (initial conditions).
 Vortex for 30 seconds and transfer to an autosampler vial.

UPLC-MS/MS Instrumentation and Conditions

- Chromatographic System: Waters ACQUITY UPLC System or equivalent
- Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
- Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient Elution:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: Linear gradient from 5% to 95% B
 - 2.5-3.0 min: Hold at 95% B
 - 3.0-3.1 min: Return to 5% B



• 3.1-4.0 min: Re-equilibration at 5% B

Mass Spectrometry Conditions:

o Ionization Mode: Electrospray Ionization (ESI), Positive

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

■ Lignocaine: Precursor ion > Product ion (e.g., m/z 235.2 > 86.1)

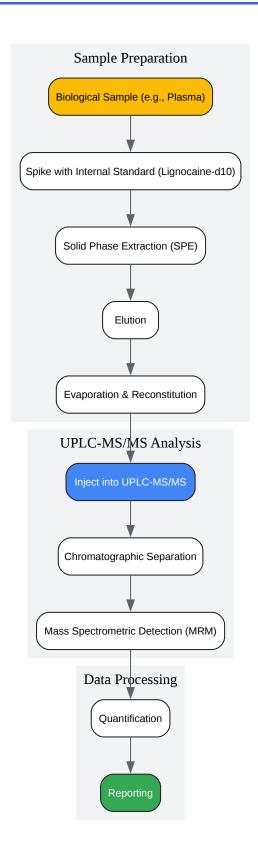
■ Lignocaine N-oxide: Precursor ion > Product ion (e.g., m/z 251.2 > 86.1)

■ Lignocaine-d10 (IS): Precursor ion > Product ion (e.g., m/z 245.2 > 96.1)

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of lignocaine and its Noxide metabolite.





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Caption: Workflow for the analysis of lignocaine and its N-oxide.



Data Presentation

The following table summarizes the expected quantitative data for the chromatographic separation of lignocaine and its N-oxide metabolite based on the described UPLC-MS/MS method.

Analyte	Retention Time (min)	MRM Transition (m/z)	Limit of Quantification (LOQ) (ng/mL)
Lignocaine N-oxide	1.8	251.2 > 86.1	0.5
Lignocaine	2.3	235.2 > 86.1	0.5
Lignocaine-d10 (IS)	2.3	245.2 > 96.1	-

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and robust approach for the simultaneous quantification of lignocaine and its N-oxide metabolite in biological matrices. The detailed sample preparation protocol and chromatographic conditions enable reliable analysis for pharmacokinetic and metabolic studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

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